Product packaging for 7-Methoxy-6-phenylpteridine-2,4-diamine(Cat. No.:CAS No. 19375-92-9)

7-Methoxy-6-phenylpteridine-2,4-diamine

Cat. No.: B12910911
CAS No.: 19375-92-9
M. Wt: 268.27 g/mol
InChI Key: MLGCKDPQDILTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-6-phenylpteridine-2,4-diamine (CAS Number: 19375-92-9) is a chemical compound with the molecular formula C13H12N6O and a molecular weight of 268.28 g/mol . It belongs to the class of pteridine derivatives, which are heterocyclic compounds consisting of a pyrimidine ring fused with a pyrazine ring . Pteridines are of significant interest in biochemical research due to their structural resemblance to purines and their natural occurrence as pigments, biological markers, and enzymatic cofactors . While specific studies on this exact compound are limited in the public domain, its core pteridine structure is closely related to fluorescent nucleoside analogs developed for studying nucleic acids . Related pteridine analogs, such as 6MAP and DMAP, are known for their strong fluorescence properties, with absorption maxima around 310-320 nm and emission maxima around 430 nm . This makes them valuable probes for investigating DNA structure and dynamics, as they can be selectively excited without interference from natural nucleobases . Researchers explore these properties for applications such as monitoring subtle events within DNA and studying A-tract-induced DNA bending . This product is intended for research and development purposes in a laboratory setting. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N6O B12910911 7-Methoxy-6-phenylpteridine-2,4-diamine CAS No. 19375-92-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19375-92-9

Molecular Formula

C13H12N6O

Molecular Weight

268.27 g/mol

IUPAC Name

7-methoxy-6-phenylpteridine-2,4-diamine

InChI

InChI=1S/C13H12N6O/c1-20-12-8(7-5-3-2-4-6-7)16-9-10(14)17-13(15)19-11(9)18-12/h2-6H,1H3,(H4,14,15,17,18,19)

InChI Key

MLGCKDPQDILTSU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=NC(=NC(=C2N=C1C3=CC=CC=C3)N)N

Origin of Product

United States

Molecular Design and Structure Activity Relationship Sar Studies of 7 Methoxy 6 Phenylpteridine 2,4 Diamine and Analogs

Fundamental Principles Guiding the Design of Pteridine-Based Bioactive Compounds

The pteridine (B1203161) ring system, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This is due to its prevalence in nature and its ability to interact with a wide variety of biological targets. nih.govnih.gov Many pteridine derivatives function as enzymatic cofactors or signaling molecules, making them integral to processes like amino acid metabolism, nucleic acid synthesis, and immune system activation. nih.govnih.govnih.gov

A key design principle in pteridine chemistry involves mimicking endogenous molecules to achieve competitive enzyme inhibition. The 2,4-diaminopteridine (B74722) core, for instance, is structurally analogous to the pterin (B48896) portion of folic acid. nih.gov This mimicry allows compounds like Methotrexate (B535133) to act as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, thereby exerting anticancer effects. nih.govnih.gov Beyond DHFR, the pteridine scaffold has been successfully utilized to develop inhibitors for a diverse range of enzymes, including kinases (such as PI3 kinase and Polo-like kinase-1), reductases (like pteridine reductase in parasites), and synthases. nih.govviictr.org The design of these inhibitors relies on modifying the pteridine core with various substituents to achieve high affinity and selectivity for the target enzyme's binding site. viictr.org

Investigation of Positional and Substituent Effects on Pteridine Scaffold Bioactivity

The biological activity of pteridine derivatives is highly dependent on the nature and position of substituents on the ring system. The C6 and C7 positions are particularly important for modulating potency and selectivity.

The 6-phenyl group introduces a bulky, hydrophobic substituent. In related heterocyclic systems, such as 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, the variation of substituents on the 6-phenyl ring has been shown to influence inhibitory potency against kinases like c-Src and Wee1, although it may not significantly alter selectivity between them. nih.gov The presence of a large aromatic ring at this position can facilitate critical hydrophobic or π-stacking interactions within an enzyme's active site. For example, in certain nitric oxide synthase (NOS) inhibitors, phenyl groups at the 6-position were found to contribute to inhibitory activity, possibly through hydrophobic interactions with residues like Phe462. nih.gov

The 7-methoxy group introduces a small, electron-donating group that can also act as a hydrogen bond acceptor. While direct studies on 7-methoxy pteridines are limited, the impact of substitution at the C7 position is known to be significant. For instance, the formation of 7-hydroxy-pteridine derivatives is a known metabolic pathway for the drug Methotrexate. nih.gov Introducing a methoxy (B1213986) group at this position could serve to block this metabolic hydroxylation, potentially improving the compound's pharmacokinetic profile. In other heterocyclic scaffolds, methoxy groups are frequently used to enhance binding affinity and modulate physical properties. For example, series of 6-methoxy-2-arylquinolines have been designed as P-glycoprotein inhibitors, and 6,7-dimethoxyquinazolines are potent alpha 1-adrenoceptor antagonists. nih.govsigmaaldrich.com The 7-methoxy group in the target compound could therefore influence solubility, metabolic stability, and direct interactions with the biological target.

Elucidation of Structure-Activity Relationships within Diaminopteridine Derivatives Targeting Specific Biological Pathways

The 2,4-diaminopteridine scaffold is a versatile template for developing inhibitors against various enzymes. The substituents at the C6 and C7 positions play a crucial role in defining the compound's potency and selectivity for a given target.

One example of this is the development of inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. A study on substituted 2,4-diaminopteridine derivatives revealed that the nature of the group at the 6-position significantly impacts iNOS inhibitory activity. The following table presents data from this study, illustrating the structure-activity relationships.

Compound IDR-group at C6iNOS Inhibition IC₅₀ (µM)
10a-CH₃>50
10b-C₂H₅18.85
10c-C₃H₇26.33
10d-CH(CH₃)₂>50
10e-C(CH₃)₃>50
10f-Phenyl38.21
10g-p-tolyl34.52
10h-p-methoxyphenyl>50
10i-p-chlorophenyl24.08
10j-p-bromophenyl30.16
10k-p-fluorophenyl36.47
10l-p-nitrophenyl>50
MTX (ref)->50

Data sourced from a study on substituted 2,4-diaminopteridine derivatives as iNOS inhibitors. nih.gov

From this data, it is evident that a simple methyl group (10a) or bulky alkyl groups (10d, 10e) at C6 result in poor activity. However, short, straight-chain alkyl groups like ethyl (10b) confer potent inhibition. nih.gov When the C6 substituent is a phenyl ring (10f), the compound shows moderate activity. nih.gov Furthermore, substituting this phenyl ring with electron-withdrawing groups, such as a chloro (10i) or bromo (10j) group, can enhance potency compared to the unsubstituted phenyl analog. nih.gov Conversely, adding electron-donating (p-methoxyphenyl, 10h) or strongly withdrawing (p-nitrophenyl, 10l) groups at the para position diminishes the inhibitory activity. nih.gov This highlights the delicate electronic and steric requirements for optimal binding to the iNOS enzyme. Based on these findings, the 6-phenyl group in "7-Methoxy-6-phenylpteridine-2,4-diamine" would likely confer some baseline activity, which could be modulated by the electronic properties of the 7-methoxy group.

Rational Design Approaches for the Optimization of this compound Analogs Towards Enhanced Biological Activity

Rational design strategies aim to systematically modify a lead compound to improve its biological activity, selectivity, and pharmacokinetic properties. Based on the SAR principles discussed, several approaches could be applied to optimize analogs of this compound.

Modification of the 6-Phenyl Ring: The phenyl group is a prime candidate for modification. A systematic exploration of substituents at the ortho-, meta-, and para-positions could be performed. Introducing small alkyl, halogen, or trifluoromethyl groups could probe hydrophobic pockets and electronic interactions within the target's binding site. As seen in the iNOS inhibitors, such substitutions can have a profound effect on potency. nih.gov

Exploration of the 7-Alkoxy Group: The 7-methoxy group could be varied to explore steric and electronic effects. Changing it to larger alkoxy groups (e.g., ethoxy, isopropoxy) would test the size limits of the corresponding binding pocket. Replacing it with a hydroxyl group would introduce a hydrogen bond donor, while a trifluoromethoxy group would alter the electronic properties. These changes could fine-tune the molecule's binding affinity and metabolic stability.

Scaffold Hopping at the C6 Position: The phenyl ring at C6 could be replaced with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl, furanyl). This "scaffold hopping" approach can lead to novel interactions with the target protein, potentially improving affinity, selectivity, or patentability. For instance, replacing a phenyl with a pyridine (B92270) ring on a different scaffold was shown to increase inhibitory potency against Cdk5/p25 kinase. nih.gov

Structure-Based Design: If the crystal structure of the target enzyme is known, computational docking studies can be employed. nih.govviictr.org Analogs of this compound could be designed in silico to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes within the active site, guiding the synthesis of more potent and selective inhibitors. viictr.org

Through these iterative cycles of design, synthesis, and biological evaluation, analogs of this compound could be optimized into highly effective and selective therapeutic agents.

Computational Chemistry and Structural Biology in Pteridine Research

Applications of Molecular Docking Studies for Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comthieme-connect.com This technique is widely used to understand how a ligand, such as a pteridine (B1203161) derivative, might interact with a biological target, typically a protein. ijfmr.comtandfonline.comthieme-connect.com The process involves predicting the binding mode and affinity of the ligand, which can provide insights into its potential biological activity. mdpi.com

In the study of pteridine derivatives, molecular docking has been instrumental in identifying potential therapeutic targets and elucidating the mechanism of action. For instance, novel pteridine derivatives have been synthesized and their antioxidant capabilities explored through docking studies with target proteins. ijfmr.comijfmr.com In one such study, the interaction of pteridine derivatives with the 7RG7 protein was investigated to identify potential antioxidant lead molecules. ijfmr.com The docking results, including binding energies and inhibition constants, helped in identifying the most promising compound for further development. ijfmr.com

Similarly, molecular docking has been employed to study thioxobenzo[g]pteridine derivatives as potential cyclooxygenase-2 (COX-2) inhibitors. tandfonline.com The docking of these compounds into the active site of COX-2 revealed favorable interactions, suggesting their potential as anti-inflammatory agents. tandfonline.com For example, a bromocelecoxib derivative, S-58, showed strong hydrogen bonding with Arg513 and His90 residues in the COX-2 active site. tandfonline.com Another study focused on disubstituted pteridine derivatives as potential inhibitors of PI3K and mTOR, two proteins implicated in cancer. thieme-connect.com The docking studies showed promising interactions, supporting the potential biological activity of these derivatives. thieme-connect.com

Table 1: Examples of Molecular Docking Studies on Pteridine Derivatives

Pteridine Derivative Class Target Protein Key Findings
Novel Pteridine Derivatives 7RG7 Identification of a lead molecule with the lowest binding energy and inhibition constant for antioxidant activity. ijfmr.com
Thioxobenzo[g]pteridines Cyclooxygenase-2 (COX-2) Predicted good anti-inflammatory activity based on favorable docking scores and hydrogen bond interactions. tandfonline.com
Disubstituted Pteridines PI3K and mTOR Promising interactions observed, suggesting potential as anticancer agents. thieme-connect.com
Pteridinone Derivatives Polo-like kinase 1 (PLK1) Identification of candidate inhibitors for the treatment of prostate cancer. nih.gov

Quantum Chemical Calculations in Pteridine Systems: Density Functional Theory (DFT), HOMO-LUMO Analysis, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules. nih.govnih.gov These methods are valuable in pteridine research for characterizing the physicochemical properties of derivatives and for understanding their reactivity and interaction with biological targets.

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgresearchgate.net DFT calculations can be used to determine optimized geometries, vibrational frequencies, and electronic properties of pteridine derivatives. rsc.org For example, DFT analysis has been used to study the structural and electronic properties of various organic and inorganic compounds, providing insights that are in good agreement with experimental data. rsc.org

HOMO-LUMO Analysis: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. paperswithcode.com The energy gap between the HOMO and LUMO indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive. This analysis can be applied to pteridine derivatives to understand their charge transfer properties and reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule and is used to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map can identify the regions of a pteridine derivative that are likely to be involved in hydrogen bonding and other non-covalent interactions with a protein target.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It can be used to study hyperconjugative interactions, charge transfer, and the nature of chemical bonds within pteridine systems. This information is valuable for understanding the stability and reactivity of these compounds.

Virtual Screening and Fragment-Based Drug Design Approaches for Pteridine Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. deepdyve.comnih.gov This method has been successfully applied to the pteridine scaffold to discover novel inhibitors for various targets. For example, virtual screening has been used to identify inhibitors of pteridine reductase 1 (PTR1), a potential drug target in parasites. nih.govacs.orgacs.orgnih.gov

Fragment-Based Drug Design (FBDD) is an alternative approach to hit identification where small chemical fragments are screened for weak binding to the target protein. youtube.com These hits are then grown or merged to produce a lead compound with higher affinity and selectivity. youtube.com FBDD has been employed in the discovery of novel and selective PTR1 inhibitors. nih.govacs.orgacs.orgnih.gov In one study, a virtual screening campaign for fragments inhibiting PTR1 led to the identification of two novel chemical series. nih.govacs.orgacs.orgnih.gov The binding modes of these fragments were confirmed by X-ray crystallography, and subsequent optimization led to the development of potent and selective inhibitors. nih.govacs.orgacs.orgnih.gov

Table 2: Virtual Screening and FBDD in Pteridine Research

Approach Target Outcome
Virtual Screening Pteridine Reductase 1 (PTR1) Identification of novel chemical series of inhibitors. nih.govacs.orgacs.orgnih.gov
Fragment-Based Drug Design Pteridine Reductase 1 (PTR1) Discovery of fragment hits that were optimized into potent and selective inhibitors. nih.govacs.orgacs.orgnih.gov

X-ray Crystallography and Spectroscopic Techniques for Structural Elucidation of Ligand-Protein Complexes and Pteridine Derivatives

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. springernature.comnih.govnih.gov This method provides a detailed view of the interactions between a ligand and its target protein, which is crucial for structure-based drug design. researchgate.netfrontiersin.orgumass.edu In the context of pteridine research, X-ray crystallography has been used to determine the crystal structures of pteridine derivatives in complex with their target proteins. nih.govacs.orgacs.orgnih.gov For example, the crystal structure of a fragment hit in complex with PTR1 confirmed its predicted binding mode and guided the design of more potent inhibitors. nih.govacs.orgacs.orgnih.gov

Spectroscopic techniques are also essential for the structural elucidation of pteridine derivatives. researchgate.netornl.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and Fourier-transform infrared (FTIR) spectroscopy are used to confirm the chemical structure and purity of synthesized compounds. thieme-connect.comresearchgate.net Laser desorption Fourier transform mass spectrometry, for instance, has been used to obtain detailed structural information for a variety of naturally occurring pteridines without the need for derivatization. ornl.gov

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Pteridine Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.comnih.govresearchgate.net These models are used to predict the activity of new compounds and to optimize the structure of existing ones. In pteridine research, 3D-QSAR models have been developed for various derivatives to understand the structural requirements for their biological activity. nih.govmdpi.com

For example, 3D-QSAR studies have been applied to a series of novel pteridinone derivatives as PLK1 inhibitors. nih.govmdpi.com The developed models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provided insights into the structural features that are important for inhibitory activity. nih.govmdpi.com These models can then be used to design new pteridinone derivatives with improved potency. nih.govmdpi.com Similarly, 3D-QSAR pharmacophore models have been generated for Leishmania major pteridine reductase inhibitors to identify the key chemical features responsible for their inhibitory activity. nih.gov

Table 3: QSAR Studies on Pteridine Derivatives

Pteridine Derivative Class Target QSAR Model Type Key Outcome
Pteridinone Derivatives PLK1 CoMFA, CoMSIA Established models to guide the design of new anti-cancer drug candidates. nih.govmdpi.com
Pteridine Reductase Inhibitors L. major PTR1 3D-QSAR Pharmacophore Identified key pharmacophore features for inhibitory activity. nih.gov

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